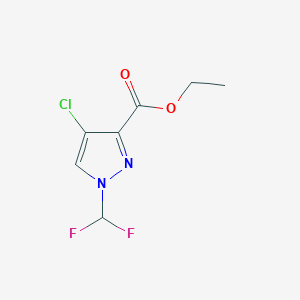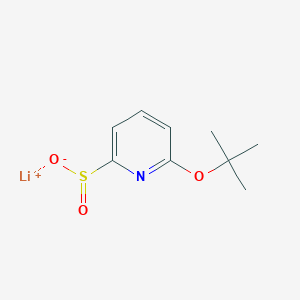
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a chemical compound that belongs to the pyrimidine family This compound is characterized by the presence of a cyclopentylamino group, a methylthio group, and a methanol group attached to the pyrimidine ring
作用機序
Target of Action
The primary targets of (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation .
Mode of Action
This compound selectively inhibits CDK12 and/or CDK13 as compared to other CDKs . In addition to this, the compound also acts as a selective Cyclin K degrader , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 by this compound affects the cell cycle regulation and transcriptional elongation pathways . The downstream effects include the disruption of cell proliferation and the potential to treat disorders associated with CDK overexpression or mutation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, and disruption of cell cycle regulation and transcriptional elongation . These effects can potentially treat disorders associated with CDK, especially CDK12 and/or CDK13 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions using cyclopentylamine and suitable leaving groups.
Addition of the Methylthio Group: The methylthio group can be added through thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the cyclopentylamino or methylthio groups with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Cyclopentylamine, methylthiol, dimethyl disulfide, formaldehyde, and reducing agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidines.
科学的研究の応用
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
(4-(Cyclohexylamino)-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure with a cyclohexylamino group instead of a cyclopentylamino group.
(4-(Cyclopentylamino)-2-(ethylthio)pyrimidin-5-yl)methanol: Similar structure with an ethylthio group instead of a methylthio group.
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.
Uniqueness
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentylamino group provides steric hindrance and influences the compound’s interaction with molecular targets, while the methylthio group contributes to its electronic properties and reactivity.
特性
IUPAC Name |
[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6,9,15H,2-5,7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGVZNNJDXEJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)



![4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B2971462.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide](/img/structure/B2971464.png)

